(E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate)
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Overview
Description
(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the 4-chlorophenyl group and the cyanoformate moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) typically involves the condensation of ethyl cyanoformate with 4-chlorophenylhydrazine. The reaction is carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazones.
Scientific Research Applications
(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-(ethyl 2-(4-bromophenyl)hydrazin-1-ylideneformate): Similar structure but with a bromine atom instead of chlorine.
(E)-(ethyl 2-(4-fluorophenyl)hydrazin-1-ylideneformate): Contains a fluorine atom in place of chlorine.
(E)-(ethyl 2-(4-methylphenyl)hydrazin-1-ylideneformate): Features a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) imparts unique electronic and steric properties that influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
Properties
CAS No. |
3994-24-9 |
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Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3 |
InChI Key |
PQDRRQIRVTVLBS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |
Origin of Product |
United States |
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